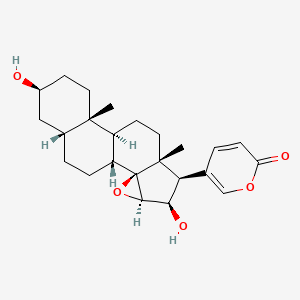

Deacetylcinobufagin

Description

Properties

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deacetylcinobufagin: Molecular Architecture and Physicochemical Characterization

Topic: Deacetylcinobufagin Molecular Structure and Physicochemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Desacetylcinobufagin; CAS: 4026-95-3) is a bioactive bufadienolide steroid derived from the venom of the Asiatic toad (Bufo gargarizans), commonly known as Chan Su in traditional Chinese medicine. Structurally, it is the 16-deacetylated metabolite of Cinobufagin , a major active constituent of toad venom.

In drug development, this compound serves two critical roles:

-

Metabolic Probe: It acts as a specific marker for the metabolic clearance of Cinobufagin, often mediated by esterases and subsequent glucuronidation by UGT enzymes (specifically UGT1A3 and UGT1A4).

-

Therapeutic Candidate: It retains potent antitumor activity (e.g., against HepG2, lung cancer lines) with a distinct toxicity profile compared to its parent compound, largely governed by the increased polarity of the C-16 hydroxyl group.

This guide provides a rigorous analysis of its molecular structure, physicochemical properties, and analytical identification protocols.

Molecular Architecture

This compound belongs to the bufadienolide class of cardiac glycosides/steroids, characterized by a specific steroid nucleus and a six-membered lactone ring.

Structural Scaffold

-

Core Skeleton: 5

-cholane steroid nucleus (A/B cis, B/C trans, C/D cis ring junctions). -

Lactone Ring (C-17): A six-membered unsaturated

-pyrone (lactone) ring attached at position 17 -

Epoxide Moiety (C-14/C-15): A 14

,15 -

Hydroxyl Groups:

-

C-3

-OH: The standard position for glycosylation in nature, though free in the aglycone. -

C-16

-OH: The distinguishing feature from Cinobufagin. In the parent compound, this position is acetylated (OAc). The presence of the free hydroxyl increases hydrophilicity and alters hydrogen bonding capacity within the active site of target proteins.

-

Stereochemistry

-

Configuration: 3

, 5 -

IUPAC Name: 3

,16

Metabolic Pathway Visualization

The following diagram illustrates the structural relationship and metabolic conversion from Cinobufagin to this compound.

Figure 1: Metabolic conversion of Cinobufagin to this compound via hydrolysis of the C-16 ester.

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for formulation and assay development. The removal of the acetyl group makes the molecule more polar than Cinobufagin.

Key Properties Table

| Property | Value / Descriptor | Notes |

| Molecular Formula | C | |

| Molecular Weight | 400.51 g/mol | Monoisotopic mass: 400.225 |

| Appearance | White or off-white crystalline powder | |

| LogP (Octanol/Water) | ~2.4 (Predicted) | Less lipophilic than Cinobufagin (LogP ~3.[1]3) |

| Solubility (Water) | Low (< 0.1 mg/mL) | Class II (Low Solubility, High Permeability) behavior |

| Solubility (Organic) | High in DMSO (>50 mg/mL), Methanol, Ethanol | DMSO recommended for stock solutions |

| pKa | Non-ionizable in physiological range | Neutral molecule |

| H-Bond Donors | 2 | (C-3 OH, C-16 OH) |

| H-Bond Acceptors | 5 | (C-3, C-16, Epoxy, Lactone carbonyl, Lactone ether) |

Stability Considerations

-

Lactone Sensitivity: The

-pyrone ring is sensitive to alkaline conditions. Exposure to pH > 8.0 can cause ring opening (saponification), leading to irreversible loss of activity. -

Epoxide Stability: The 14,15-epoxide is generally stable but can undergo ring opening under strong acidic conditions.

-

Storage: Store solid powder at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Analytical Characterization

For the identification and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the gold standards.

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: ESI Positive (Electrospray Ionization).

-

Precursor Ion:

-

Adducts:

is commonly observed and often dominant due to the oxygen-rich structure. -

Fragmentation Pattern:

-

Loss of water (

): -

Loss of two water molecules:

-

Differentiation: Unlike Cinobufagin, this compound does not show the neutral loss of acetic acid (60 Da).

-

Nuclear Magnetic Resonance (NMR) Signatures

The

-

Lactone Protons (Characteristic):

- ppm (Multiplets for H-21, H-22, H-23).

-

Epoxide Proton (H-15):

- ppm (Doublet).

-

C-16 Proton (Diagnostic Shift):

-

In Cinobufagin , H-16 appears downfield (

ppm) due to the deshielding acetyl group. -

In This compound , H-16 shifts upfield to

ppm due to the free hydroxyl.

-

-

Methyl Groups:

-

Two singlets for angular methyls (C-18, C-19) in the aliphatic region (

ppm).

-

Experimental Protocol: Preparation of this compound Reference Standard

While this compound can be isolated from toad venom, it is often present in low quantities. A more reliable method for generating a reference standard is the alkaline hydrolysis of Cinobufagin .

Objective: Selectively hydrolyze the C-16 ester without opening the C-17 lactone ring (a delicate balance).

Reagents Required

-

Cinobufagin (Purity >98%)[2]

-

Potassium Carbonate (

) or Sodium Methoxide ( -

Methanol (MeOH)[2]

-

Dilute Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) for extraction.

Step-by-Step Hydrolysis Workflow

-

Dissolution: Dissolve 10 mg of Cinobufagin in 2 mL of Methanol.

-

Reaction: Add 2 equivalents of

(dissolved in minimal water) to the methanol solution.-

Critical Note: Avoid strong bases like NaOH or high temperatures, as these will hydrolyze the lactone ring.

-

-

Incubation: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC or HPLC until the Cinobufagin peak disappears.

-

Quenching: Neutralize the reaction mixture carefully to pH 7.0 using dilute HCl. Do not acidify below pH 5 to protect the epoxide.

-

Extraction: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract 3x with Dichloromethane (DCM).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude product via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient) to obtain this compound.

Workflow Diagram

Figure 2: Controlled hydrolysis workflow for converting Cinobufagin to this compound.

References

-

PubChem. this compound (Compound CID: 11877495). National Library of Medicine. [Link]

-

Ma, H., et al. (2012). Characterization of the metabolic pathways of cinobufagin in human liver microsomes and hepatocytes. Drug Metabolism and Disposition. [Link]

-

Ye, M., et al. (2010). Structural characterization of bufadienolides in Venenum Bufonis by HPLC-DAD-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]

Sources

Deacetylcinobufagin: A Technical Guide to its Pharmacological Mechanisms in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Natural Compound in the Modern Oncology Arsenal

Deacetylcinobufagin (DCBG) is a bufadienolide, a class of cardiotonic steroids, traditionally isolated from the skin and parotid venom glands of toads, such as Bufo gargarizans.[1] While historically recognized for their cardiac effects, bufadienolides have garnered significant interest in oncology for their potent anti-tumor activities. DCBG, as an active metabolite of cinobufagin, presents a compelling case for investigation as a targeted cancer therapeutic. This guide provides an in-depth exploration of the pharmacological mechanisms underpinning DCBG's anti-cancer effects, offering a technical resource for researchers and drug development professionals. We will delve into its primary molecular target, the subsequent signaling cascades, and the ultimate cellular consequences for cancer cells. Furthermore, this guide furnishes detailed protocols for key experiments to facilitate further research and validation in the field.

The Primary Molecular Target: Na+/K+-ATPase as a Signaling Hub

The foundational mechanism of action for this compound, like other cardiotonic steroids, is its interaction with the Na+/K+-ATPase ion pump.[2] This enzyme, essential for maintaining cellular ion homeostasis, is now understood to also function as a critical signal transducer.[2] DCBG's engagement with the α1 subunit of Na+/K+-ATPase initiates a cascade of intracellular events that are largely independent of its ion-pumping function.[2]

Diagram of this compound's Primary Interaction and Downstream Signaling Initiation

Caption: DCBG binds to the Na+/K+-ATPase, inducing a conformational change that activates the associated Src kinase.

Downstream Signaling Cascades: A Multi-pronged Attack on Cancer Cells

The activation of Src kinase by the DCBG-Na+/K+-ATPase complex triggers a domino effect, modulating several key signaling pathways that are frequently dysregulated in cancer. The most well-documented of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway: Inhibiting Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[3][4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Evidence from related bufadienolides suggests that DCBG, via Src activation, can lead to the inhibition of the PI3K/Akt/mTOR pathway.[1][5] This disruption of pro-survival signaling is a cornerstone of its anti-cancer efficacy.

The MAPK/ERK Pathway: Modulating Cell Fate

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival.[6] The effect of bufadienolides on this pathway can be context-dependent, but in many cancer models, its modulation contributes to the induction of apoptosis and cell cycle arrest.[7]

Diagram of Key Downstream Signaling Pathways Modulated by this compound

Caption: DCBG-induced Src activation leads to the inhibition of the PI3K/Akt/mTOR pathway and modulation of the MAPK/ERK pathway, resulting in anti-cancer effects.

Cellular Consequences of this compound Treatment

The culmination of these signaling alterations is a series of well-defined, detrimental effects on cancer cells, primarily apoptosis and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

This compound and its analogs are potent inducers of apoptosis.[8] The primary mechanism is through the intrinsic, or mitochondrial, pathway of apoptosis. This involves:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9]

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner caspases, including caspase-9 and caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]

Cell Cycle Arrest at the G2/M Phase

In addition to apoptosis, DCBG can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.[10][11] This prevents cells from entering mitosis and undergoing cell division. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[11]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been quantified across various cancer cell lines, with IC50 values demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Hepatocellular Carcinoma | 51.2 µM | [12] |

| K562 | Chronic Myelogenous Leukemia | 50.1 µM | [12] |

| HL-60 | Acute Promyelocytic Leukemia | 7.5 µM | [12] |

| Hela | Cervical Carcinoma | 10-100 nM | |

| Bel7402 | Hepatoma | 10-100 nM |

Experimental Protocols

To facilitate further investigation into the mechanisms of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Workflow Diagram: MTT Assay

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Analysis of Protein Expression and Phosphorylation (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Workflow Diagram: Western Blotting

Caption: The sequential steps involved in performing a Western blot analysis.

Step-by-Step Methodology:

-

Protein Extraction: Lyse DCBG-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted pharmacological mechanisms. Its ability to target the Na+/K+-ATPase and subsequently disrupt key oncogenic signaling pathways, leading to apoptosis and cell cycle arrest, underscores its therapeutic promise. The quantitative data presented highlight its potency in various cancer cell lines.

Future research should focus on several key areas:

-

In vivo efficacy: While in vitro data are promising, comprehensive in vivo studies in relevant animal models are crucial to validate the anti-tumor effects of DCBG and to establish its pharmacokinetic and pharmacodynamic profiles.[2]

-

Combination therapies: Investigating the synergistic effects of DCBG with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to DCBG could enable patient stratification and a more personalized medicine approach.

-

Safety and toxicity: A thorough evaluation of the toxicological profile of DCBG is essential to determine its therapeutic window and ensure its safe clinical application.

The in-depth understanding of this compound's mechanisms of action provided in this guide serves as a foundation for continued research and development, with the ultimate goal of translating this promising natural compound into a novel and effective cancer therapy.

References

-

Fruman, D.A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]

-

He, X., Hu, H., Wu, Y., et al. (2012). Urinary metabolites of cinobufagin in rats and their antiproliferative activities. Natural Product Research, 26(6), 489-499. [Link]

-

Li, Z., & Xie, Z. (2014). The Na/K-ATPase/Src complex and its signaling function. Membranes, 4(2), 228-244. [Link]

-

Qi, F., Li, A., Inagaki, Y., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]

-

Zhang, L., et al. (2019). Arenobufagin induces apoptotic cell death in human non-small-cell lung cancer cells via the Noxa-related pathway. International Journal of Molecular Sciences, 20(10), 2493. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

-

Dong, Z., et al. (2021). Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells. Cancer Cell International, 21(1), 434. [Link]

-

McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]

-

Pan, H., et al. (2019). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Oncology, 9, 853. [Link]

-

Tian, J., & Xie, Z. J. (2008). The Na-K-ATPase-c-Src complex and its function in regulation of cell-cell adhesion. American Journal of Physiology-Cell Physiology, 295(4), C833-C839. [Link]

-

Ye, M., & Guo, D. (2008). A new bufadienolide obtained from the biotransformation of cinobufagin by Alternaria alternata. Natural Product Research, 22(1), 26-30. [Link]

-

Zhang, P. W., et al. (2014). [Bufadienolides from venom of Bufo bufo gargarizans]. Zhongguo Zhong Yao Za Zhi, 39(5), 841-845. [Link]

-

Yan, Y., et al. (2012). Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP. Journal of Thermal Analysis and Calorimetry, 107(3), 1145-1150. [Link]

-

Baron, D. N., & Khan, F. A. (1985). Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes. Clinical Science, 68(2), 143-149. [Link]

-

Assay Genie. (n.d.). Na+K+-ATPase Activity Assay Kit. Retrieved from [Link]

-

JoVE. (n.d.). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

-

Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291-3310. [Link]

-

ClinicalTrials.gov. (2017). A Study of BDTX-189 in Patients With Advanced Solid Tumors Harboring Allosteric HER2 Mutations or HER2/EGFR Exon 20 Insertions. Retrieved from [Link]

-

Taylor, S. C., & Posch, A. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. *Journal of Visualized Experiments, (85), e51149. [Link]

-

Qi, F., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]

-

Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo study of antitumor efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo evaluation of antitumor efficacy. Retrieved from [Link]

-

Yin, H., et al. (2016). The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. Oncotarget, 7(24), 35833-35845. [Link]

-

Wang, X. (2003). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15494-15499. [Link]

-

Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]

-

ResearchGate. (n.d.). Cell cycle analysis by flow cytometry. Retrieved from [Link]

-

YouTube. (2014). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

-

De, A. (2011). In vivo evaluation of antitumor efficacy. Journal of Visualized Experiments, (56), e3250. [Link]

-

YouTube. (2020). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

-

Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]

-

Washington University School of Medicine in St. Louis. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Retrieved from [Link]

-

PAGE Meeting. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. Retrieved from [Link]

Sources

- 1. Frontiers | Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion [frontiersin.org]

- 2. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Cu2+ inhibition of Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arenobufagin Induces Apoptotic Cell Death in Human Non-Small-Cell Lung Cancer Cells via the Noxa-Related Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying the therapeutic effects of cinobufagin in treating melanoma based on network pharmacology, single-cell RNA sequencing data, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylcinobufagin binding affinity to Na+/K+-ATPase pumps

An In-depth Technical Guide to the Binding Affinity of Deacetylcinobufagin with Na+/K+-ATPase Pumps

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Beyond a Simple Interaction – A Duality of Function

The binding of this compound, a bufadienolide cardiotonic steroid, to the Na+/K+-ATPase is not a mere ligand-receptor interaction; it is the initiation of a complex cascade of cellular events. The Na+/K+-ATPase is not simply an ion pump maintaining cellular homeostasis, but also a sophisticated signal transducer.[1] Understanding the nuances of this binding affinity is paramount for drug development, particularly in the fields of oncology and cardiology. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and data interpretation necessary to accurately characterize the binding of this compound to the Na+/K+-ATPase. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: The Interacting Partners – Structure, Function, and Significance

The Na+/K+-ATPase: A Transmembrane Marvel

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found on the plasma membrane of all animal cells.[1] Its primary and most well-known function is the active transport of ions, pumping three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[2][3] This electrogenic activity establishes and maintains the electrochemical gradients essential for a multitude of physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[3]

The enzyme is a heterodimeric protein composed of a large catalytic α-subunit and a smaller, glycosylated β-subunit. A third, smaller regulatory subunit, belonging to the FXYD family of proteins, is also present in a tissue-specific manner.[4]

-

The α-Subunit: This is the workhorse of the enzyme, containing the binding sites for ATP, Na+, K+, and cardiotonic steroids like this compound.[4] There are four known isoforms of the α-subunit (α1, α2, α3, and α4), each with distinct tissue distributions and kinetic properties.[5] The α1 isoform is ubiquitously expressed, while α2 is predominant in astrocytes and muscle cells, and α3 is primarily found in neurons.[5] This isoform diversity is a critical consideration in drug design, as isoform-specific binding can lead to targeted therapeutic effects with reduced off-target toxicity.

-

The β-Subunit: This subunit is essential for the proper folding, membrane insertion, and stabilization of the α-subunit. It also modulates the enzyme's affinity for Na+ and K+ ions.[4]

This compound: A Bufadienolide of Therapeutic Interest

This compound belongs to the bufadienolide class of cardiotonic steroids, which are characterized by a six-membered lactone ring at the C17 position of the steroid nucleus. It is a derivative of cinobufagin, a major active component isolated from toad venom, which has been used in traditional medicine and is now being investigated for its potent anticancer properties.[6]

The interaction of this compound with the Na+/K+-ATPase is the cornerstone of its biological activity. By binding to the extracellular surface of the α-subunit, it inhibits the pump's ion-translocating function.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[8] In cardiac myocytes, this increase in calcium underlies the positive inotropic (contractility-enhancing) effect of cardiotonic steroids.[8] In cancer cells, the disruption of ion homeostasis and the activation of downstream signaling pathways contribute to apoptosis and the inhibition of cell proliferation.[9]

The Binding Site and Conformational Dependence

Cardiotonic steroids, including this compound, exhibit a strong preference for a specific conformational state of the Na+/K+-ATPase. The highest affinity binding occurs when the enzyme is in the phosphorylated, "E2P" state, which is an intermediate in the pump's reaction cycle.[7] The binding pocket is a cavity formed by several transmembrane helices of the α-subunit, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions.[6] The presence of extracellular potassium is a well-known antagonist of cardiotonic steroid binding, as it promotes the dephosphorylation of the E2P state and shifts the conformational equilibrium away from the high-affinity state.[10]

Section 2: The Signaling Cascade Initiated by this compound Binding

The binding of this compound to the Na+/K+-ATPase extends beyond simple enzyme inhibition. The pump acts as a signaling scaffold, and its engagement by cardiotonic steroids can trigger a variety of downstream pathways, often independently of changes in intracellular ion concentrations.[5][11] This signaling function is a critical aspect of the therapeutic and toxic effects of these compounds.

Upon binding of a cardiotonic steroid, the Na+/K+-ATPase can interact with neighboring proteins to form a signaling complex or "signalosome".[9] This can lead to the activation of several key signaling cascades:

-

Src Kinase Activation: The Na+/K+-ATPase can directly bind to and activate the non-receptor tyrosine kinase Src.[12]

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the recruitment of adaptor proteins.[13]

-

MAPK/ERK Pathway: This ultimately results in the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[12]

-

Reactive Oxygen Species (ROS) Production: The activation of these signaling pathways can also lead to an increase in the production of reactive oxygen species by the mitochondria.[5]

-

Calcium Signaling: In addition to the effects mediated by the inhibition of ion pumping, cardiotonic steroids can induce oscillations in intracellular calcium concentration through pathways involving phospholipase C (PLC) and the inositol triphosphate (IP3) receptor.[14]

The following diagram illustrates the signaling pathways activated by cardiotonic steroid binding to the Na+/K+-ATPase:

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Step-by-Step Methodology:

-

Preparation of Enzyme Source:

-

Homogenize tissue (e.g., rat kidney or brain cortex) in ice-cold homogenization buffer. [15][16] * Centrifuge the homogenate at a low speed to remove debris. [15] * Centrifuge the supernatant at a high speed to pellet the membrane fraction containing the Na+/K+-ATPase. [15] * Resuspend the pellet in an appropriate buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare a series of test tubes for each concentration of this compound, plus controls.

-

Total ATPase activity tubes: Contain assay buffer, MgCl2, NaCl, KCl, ATP, and the enzyme preparation.

-

Non-specific ATPase activity tubes (Blank): Contain the same components as the total activity tubes, plus a saturating concentration of ouabain (e.g., 1 mM) to completely inhibit the Na+/K+-ATPase.

-

Test tubes: Contain the same components as the total activity tubes, plus varying concentrations of this compound.

-

-

Reaction:

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). [18] * Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes.

-

Add a colorimetric reagent that reacts with inorganic phosphate (e.g., a malachite green-based reagent) to each tube. [18] * Incubate at room temperature to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader. [15]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each sample.

-

Determine the Na+/K+-ATPase specific activity by subtracting the non-specific activity (from the ouabain-containing tubes) from the total activity.

-

Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of this compound.

-

Plot the percentage inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay ([3H]Ouabain Displacement)

This assay directly measures the binding of a radiolabeled ligand ([3H]ouabain) to the Na+/K+-ATPase and the ability of a non-labeled competitor (this compound) to displace it. This allows for the determination of the competitor's binding affinity (Ki).

Principle: A fixed concentration of [3H]ouabain is incubated with the enzyme preparation in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured, and the concentration of this compound that displaces 50% of the specifically bound [3H]ouabain is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Methodology:

-

Preparation of Membranes:

-

Prepare the membrane fraction containing the Na+/K+-ATPase as described in section 4.1. [19]

-

-

Assay Setup:

-

Set up assay tubes in triplicate.

-

Total binding tubes: Contain assay buffer, MgCl2, inorganic phosphate (to promote the E2P conformation), the membrane preparation, and a fixed concentration of [3H]ouabain.

-

Non-specific binding tubes: Contain the same components as the total binding tubes, plus a saturating concentration of unlabeled ouabain (e.g., 1 mM) to determine the amount of non-specifically bound radioactivity.

-

Competition tubes: Contain the same components as the total binding tubes, plus varying concentrations of this compound.

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [19]

-

-

Separation of Bound and Free Radioligand:

-

Detection:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific [3H]ouabain binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]ouabain used and Kd is the dissociation constant of [3H]ouabain for the Na+/K+-ATPase.

-

Section 5: Conclusion and Future Directions

This guide has provided a detailed framework for understanding and quantifying the binding affinity of this compound to the Na+/K+-ATPase. The dual nature of this enzyme as both an ion pump and a signaling molecule underscores the complexity of this interaction. [1]The provided protocols for enzyme inhibition and radioligand binding assays offer robust, self-validating systems for generating high-quality data.

Future research should focus on several key areas:

-

Determining the specific Kd and IC50 values for this compound: This remains a critical gap in the literature.

-

Investigating isoform selectivity: Understanding if this compound preferentially binds to specific α-subunits is crucial for predicting its therapeutic index and potential side effects. The low sensitivity of the α2/β1 isoform to some bufadienolides makes them promising candidates for anticancer drugs with reduced cardiotoxicity. [9]* Elucidating the specific signaling pathways activated by this compound: While the general pathways for cardiotonic steroids are known, the specific signaling signature of this compound needs to be characterized.

By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the interaction of this compound with its target, paving the way for the development of novel therapeutics that leverage the complex biology of the Na+/K+-ATPase.

References

-

Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Beneficent and Maleficent Effects of Cations on Bufadienolide Binding to Na+,K+-ATPase. (2021). ACS Publications. Retrieved from [Link]

-

Molecular interaction between bufadienolides and the Na⁺/K⁺ ATPase... (n.d.). ResearchGate. Retrieved from [Link]

-

Search for intermediates of Na+,K+-ATPase-mediated [Na+]i/[K+]i-independent death signaling triggered by cardiotonic steroids. (2004). PubMed. Retrieved from [Link]

-

Interactions of bufadienolides with Na⁺,K⁺-ATPase, effects of... (n.d.). ResearchGate. Retrieved from [Link]

-

Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

ATPase immunotherapy ameliorates α-synuclein pathology through activation of Na + /K + -ATPase α1-dependent autophagy. (2021). PubMed. Retrieved from [Link]

-

Ouabain Binding Site in a Functioning Na+/K+ ATPase. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

Na+/K+ ATPase regulates the expression and localization of acetylcholine receptors in a pump activity-independent manner. (2010). PubMed. Retrieved from [Link]

-

Technical Manual Na+k+-ATPase Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

-

Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions. (2024). MDPI. Retrieved from [Link]

-

Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Bufadienolides as a Novel Class of ClC-3 Chloride Channel Activators with Antitumor Activities. (2014). ResearchGate. Retrieved from [Link]

-

Akt Substrate of 160 kD Regulates Na+,K+-ATPase Trafficking in Response to Energy Depletion and Renal Ischemia. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Involvement of the Na+, K+-ATPase α1 Isoform and Endogenous Cardiac Steroids in Depression- and Manic-like Behaviors. (2024). MDPI. Retrieved from [Link]

-

Stability and ligand sensitivity of (3H)ouabain binding to (Na+ + K+)ATPase. (1970). PubMed. Retrieved from [Link]

-

Na+/K+-ATPase: More than an Electrogenic Pump. (2023). MDPI. Retrieved from [Link]

-

The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Measuring In Vitro ATPase Activity for Enzymatic Characterization. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Na+K+-ATPase Assay Kit. (n.d.). Origin. Retrieved from [Link]

-

Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids. (2021). MDPI. Retrieved from [Link]

-

Ligand binding sites of the ouabain-complexed (Na+ + K+)-ATPase. (1983). PubMed. Retrieved from [Link]

-

Ouabain action: binding of the hormone to the Na+/K+-ATPase pump can... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Na+/K+ ATPase regulates the expression and localization of acetylcholine receptors in a pump activity-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Search for intermediates of Na+,K+-ATPase-mediated [Na+]i/[K+]i-independent death signaling triggered by cardiotonic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cohesionbio.com [cohesionbio.com]

- 16. originlab.in [originlab.in]

- 17. assaygenie.com [assaygenie.com]

- 18. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Bioactive Bufadienolide Profile of Bufo gargarizans Venom

Abstract: The venom of the Asiatic toad, Bufo gargarizans, known traditionally as Chan’Su, is a complex biological matrix rich in bioactive compounds.[1][2] Among these, bufadienolides constitute the most prominent class of pharmacologically active agents.[2][3] These C24 cardiotonic steroids are characterized by a six-membered lactone ring at the C-17 position of the steroidal core and exhibit a wide spectrum of biological activities, including potent cardiotonic, anti-inflammatory, and antitumor effects.[1][4][5][6] This technical guide provides an in-depth exploration of the bufadienolide profile in Bufo gargarizans venom, detailing methodologies for their extraction, isolation, and structural characterization. Furthermore, it elucidates their primary mechanisms of action and discusses the scientific rationale behind their therapeutic potential and associated challenges for drug development professionals.

Introduction: The Chemical Arsenal of Bufo gargarizans

For centuries, toad venom has been a staple in traditional Chinese medicine for treating conditions ranging from heart failure to cancer and inflammation.[2][7] The primary therapeutic and toxic principles of this venom are the bufadienolides, a diverse group of steroids that serve the toad as a chemical defense against predators.[3][4] The significant interest from the scientific community stems from their potent and specific inhibition of the Na+/K+-ATPase enzyme, a fundamental mechanism that underpins both their therapeutic efficacy and their toxicity.[1][5] Modern analytical techniques have unveiled a remarkable chemical diversity within the venom, with over 100 distinct chemical components identified, the majority being bufadienolides.[3] This guide focuses on the systematic approach to profile these compounds, from raw venom to purified, biologically active molecules.

Structural Diversity of Bufadienolides in Bufo gargarizans

The defining feature of a bufadienolide is its steroidal nucleus attached to a doubly unsaturated six-membered lactone (α-pyrone) ring at the C-17 position.[1][4] The structural diversity arises from variations in the stereochemistry and the nature and position of substituents on the steroid core. In Bufo gargarizans venom, these compounds exist as both free bufadienolides and conjugated forms, where the hydroxyl group at the C-3 position is often esterified with moieties such as succinoyl arginine, fatty acids, or lactic acid.[1][2]

This structural variation is critical as it directly influences the compound's polarity, bioavailability, and pharmacological activity. Key identified bufadienolides include bufalin, cinobufagin, resibufogenin, bufotalin, and gamabufotalin, which are often used as chemical markers for quality control of toad venom preparations.[2][8][9]

| Compound Name | Molecular Formula | Key Structural Features | Reference |

| Bufalin | C₂₄H₃₄O₄ | 14β-hydroxy; C-3 hydroxyl | [2][8] |

| Cinobufagin | C₂₆H₃₂O₆ | 14,15-epoxy; C-16 acetyl group | [2][8] |

| Resibufogenin | C₂₄H₃₂O₄ | 14,15-epoxy | [2][9] |

| Bufotalin | C₂₆H₃₆O₆ | 14β-hydroxy; C-16 acetyl group | [2][9] |

| Gamabufotalin | C₂₄H₃₄O₅ | 14β-hydroxy; C-11 hydroxyl | [2][9] |

| Arenobufagin | C₂₄H₃₂O₆ | 14β-hydroxy; C-11 hydroxyl; C-12 oxo | [8] |

Methodologies for Bufadienolide Profiling: A Step-by-Step Guide

The comprehensive analysis of bufadienolides requires a multi-step approach involving efficient extraction, systematic fractionation, and high-resolution analytical techniques for identification and structural elucidation.

Extraction and Isolation Protocol

The primary goal of the extraction and isolation workflow is to separate the medium-polarity bufadienolides from highly polar components (like amino acids and peptides) and non-polar lipids also present in the crude venom.

Step-by-Step Protocol:

-

Initial Extraction:

-

Action: The dried and powdered toad venom is extracted exhaustively with 95% ethanol (EtOH) at room temperature, often facilitated by ultrasonication.[4][10]

-

Causality: Ethanol is an effective solvent for a broad range of metabolites. Using a high concentration (95%) ensures the precipitation of most proteins while efficiently solubilizing the moderately polar bufadienolides. Ultrasonication increases the surface area of interaction, enhancing extraction efficiency.

-

-

Solvent Removal:

-

Liquid-Liquid Partitioning:

-

Action: The crude extract is suspended in an aqueous methanol solution (e.g., 20% MeOH) and partitioned sequentially against solvents of increasing polarity. A common scheme involves partitioning first against cyclohexane and then against ethyl acetate (EtOAc).[4]

-

Causality: This step fractionates the extract based on polarity. Cyclohexane removes highly non-polar compounds like fats and lipids. Ethyl acetate then selectively extracts the bufadienolides and other medium-polarity compounds, leaving highly polar substances (sugars, amino acids) in the aqueous phase. The EtOAc fraction is typically the one enriched with bioactive bufadienolides.

-

-

Chromatographic Purification:

-

Action: The concentrated EtOAc fraction is subjected to multiple rounds of column chromatography (CC). This often starts with open-column chromatography using silica gel or reversed-phase C18 silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[10]

-

Causality: Column chromatography separates the compounds within the complex mixture based on their differential adsorption to the stationary phase. Silica gel separates based on polarity, while C18 separates based on hydrophobicity. Using gradient elution (e.g., dichloromethane-methanol mixtures) allows for the sequential elution of compounds with increasing polarity.[10] Prep-HPLC provides the high resolution needed to isolate individual compounds to purity.

-

Structural Analysis and Profiling

Once purified, or during the profiling of complex fractions, a combination of spectroscopic and spectrometric techniques is employed.

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): This is the cornerstone of modern bufadienolide profiling.[2] UPLC provides rapid, high-resolution separation of the complex mixture. The Q-TOF mass spectrometer provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental composition (molecular formula).[2] Tandem MS (MS/MS) experiments fragment the parent ions, and the resulting fragmentation patterns serve as fingerprints for structural confirmation by comparison with known standards or literature data.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, full structural elucidation is impossible without NMR. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to map the complete carbon skeleton and the precise placement of protons and functional groups, confirming the structure and stereochemistry.[10]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used alongside NMR to confirm the molecular formula derived from the exact mass of the molecule.[10]

-

X-ray Diffraction Analysis: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.[4]

Core Pharmacological Activities and Mechanisms

The diverse biological effects of bufadienolides primarily originate from their interaction with a single molecular target: the Na+/K+-ATPase pump.

Primary Mechanism: Na+/K+-ATPase Inhibition

The Na+/K+-ATPase is a transmembrane protein essential for maintaining the electrochemical gradients of Na+ and K+ across the cell membrane.[11]

-

Binding and Inhibition: Bufadienolides bind to the extracellular domain of the α-subunit of the pump, locking it in a conformation that prevents ion transport.[11]

-

Increased Intracellular Na+: Inhibition of the pump leads to an accumulation of sodium ions inside the cell.[11]

-

Reversal of NCX: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca²+ exchanger (NCX) to extrude calcium. In some cases, it can even cause the NCX to operate in reverse, bringing Ca²+ into the cell.

-

Increased Intracellular Ca²+: The net result is a significant increase in the intracellular calcium concentration.[5][6]

This cascade is responsible for the cardiotonic effects (in heart muscle) and is a key trigger for apoptosis in cancer cells.[5][12] However, excessive elevation of intracellular calcium leads to severe toxicity.[5][6]

Anticancer Activity

The anticancer properties of bufadienolides are a major focus of current research. Several compounds, including cinobufagin and bufalin, have demonstrated potent in vitro and in vivo activity against various cancer types, such as lung, melanoma, and prostate cancer.[4][7][8]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: The disruption of ion homeostasis and the increase in intracellular Ca²+ triggers stress in the endoplasmic reticulum and mitochondria, activating caspase cascades (both intrinsic and extrinsic pathways) that lead to programmed cell death.[4][8] This is often observed through the cleavage of poly (ADP-ribose) polymerase (PARP).[4]

-

Cell Cycle Arrest: Bufadienolides can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.[13]

-

Inhibition of Angiogenesis: Some bufadienolides have been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][13]

-

Modulation of Signaling Pathways: They can interfere with key cancer-related signaling pathways, including the NF-κB pathway, which is crucial for inflammation-driven cancer progression.[5]

Sources

- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Toad venom-derived bufadienolides and their therapeutic application in prostate cancers: Current status and future directions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. [Bufadienolides from venom of Bufo bufo gargarizans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. [Cardiotropic activity of total bufadienolides from the poison of Central Asian toad Bufo viridis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylcinobufagin and G2/M Phase Cell Cycle Arrest: A Technical Guide for Researchers

Preamble: Navigating the Bufadienolide Landscape

This guide delves into the molecular mechanisms underpinning the G2/M phase cell cycle arrest induced by deacetylcinobufagin, a cardiotonic bufadienolide with emerging anticancer potential. It is critical to note that while the focus of this document is this compound, a significant portion of the detailed mechanistic data currently available in peer-reviewed literature pertains to its close structural analog, cinobufagin. Given their high degree of structural similarity, the signaling pathways and cellular effects of cinobufagin are presented herein as a robust and scientifically sound proxy to elucidate the likely mechanisms of action of this compound. This approach provides a comprehensive framework for researchers and drug development professionals to design and interpret experiments aimed at validating and extending these findings to this compound.

Introduction: The G2/M Checkpoint as a Strategic Target in Oncology

The cell cycle is a tightly regulated process that ensures the fidelity of genetic information transfer during cell division. The G2/M checkpoint, in particular, serves as a critical gatekeeper, preventing cells with damaged DNA from entering mitosis.[1][2] Consequently, therapeutic agents that can induce G2/M arrest are of significant interest in oncology, as they can selectively target rapidly proliferating cancer cells and trigger apoptotic pathways.[2][3] this compound, a natural compound derived from the venom of Bufo gargarizans, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, with G2/M phase arrest being a prominent mechanism of its action.

The Core Mechanism: this compound's Two-Pronged Assault on the G2/M Transition

This compound, much like its counterpart cinobufagin, is believed to orchestrate G2/M cell cycle arrest through the modulation of two key signaling pathways: the DNA damage response (DDR) pathway and the PI3K/Akt survival pathway.

Activation of the ATM/Chk2/Cdc25C DNA Damage Response Pathway

A primary mechanism by which this compound likely induces G2/M arrest is through the activation of a DNA damage-like response.[4][5] This cascade is initiated by cellular stress, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.

-

ATM Activation: this compound treatment is hypothesized to increase the levels of activated ATM.

-

Chk2 Phosphorylation: Activated ATM, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2).[4][5]

-

Cdc25C Inactivation: Activated Chk2 then phosphorylates the cell division cycle 25C (Cdc25C) phosphatase at serine 216. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and preventing it from dephosphorylating its nuclear targets.[1]

-

CDK1 (Cdc2) Inhibition: Cdc25C is the critical phosphatase responsible for removing inhibitory phosphates from Threonine 14 and Tyrosine 15 of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2.[6] With Cdc25C inactivated, CDK1 remains in its inactive, phosphorylated state.

-

Cyclin B1/CDK1 Complex Inactivation: The inactive CDK1 is unable to form a functional complex with its regulatory partner, Cyclin B1. The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis, and its inactivation effectively halts the cell cycle at the G2/M transition.[4][5][7]

Figure 1. this compound-induced DNA damage response leading to G2/M arrest.

Inhibition of the PI3K/Akt Survival Pathway

Concurrently, this compound is thought to suppress the pro-survival PI3K/Akt signaling pathway, which further contributes to cell cycle arrest and can prime the cell for apoptosis.[4][8]

-

PI3K/Akt Inhibition: this compound treatment has been shown to decrease the phosphorylation and, therefore, the activity of both PI3K and its downstream effector, Akt.[4][8]

-

Downstream Effects: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and cell cycle progression. Its inhibition by this compound can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, creating a cellular environment that favors apoptosis.[4][8] While the direct link between PI3K/Akt inhibition and the G2/M machinery by this compound is still under investigation, the overall suppression of this pro-growth pathway contributes to the cytostatic and cytotoxic effects of the compound.

Sources

- 1. Preclinical study of cinobufagin as a promising anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Metabolic Fate of Deacetylcinobufagin: An In-Depth Technical Guide for Researchers

Abstract

Deacetylcinobufagin (DCBG), a primary active metabolite of the traditional Chinese medicine component cinobufagin, has garnered significant interest for its potential therapeutic applications. Understanding its metabolic pathways within mammalian systems is paramount for advancing its development as a clinical candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We delve into the specific enzymatic processes governing its biotransformation, including Phase I oxidation and Phase II conjugation reactions, and identify the key metabolites formed. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro and in vivo investigation of DCBG metabolism, alongside analytical methodologies for metabolite identification and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and the broader field of pharmacokinetics and drug metabolism.

Introduction to this compound (DCBG)

This compound is a bufadienolide, a class of cardioactive steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. It is the principal metabolite of cinobufagin, a major component of "Chan'Su," a traditional Chinese medicine derived from the venom of the Bufo gargarizans toad.[1] The metabolic conversion from cinobufagin to DCBG involves the deacetylation at the 16-position, a reaction primarily occurring in the liver.[2] While sharing the cardiotonic properties of its parent compound, DCBG also exhibits a unique pharmacological profile, including potential anti-tumor activities, making it a compound of significant scientific and clinical interest. A thorough understanding of its metabolic fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions.

Absorption, Distribution, and Excretion (ADME) Overview

The ADME profile of a drug candidate is a critical determinant of its clinical viability. For this compound, its journey through the mammalian body is characterized by rapid absorption and extensive metabolism, primarily in the liver, followed by excretion.

Absorption

Following oral administration of its parent compound, cinobufagin, DCBG is readily detected in plasma, indicating that cinobufagin is absorbed and rapidly metabolized.[1] Studies in rats have shown that after oral administration of cinobufagin, DCBG is the main metabolite detected in plasma, reaching a maximum concentration (Cmax) of 897.95 ± 237.35 ng/mL.[1] This suggests that first-pass metabolism plays a significant role in the conversion of cinobufagin to DCBG.

Distribution

The distribution of DCBG throughout the body has not been extensively studied independently of its parent compound. However, given its steroidal structure, it is expected to distribute into various tissues.

Excretion

The primary route of excretion for DCBG and its metabolites is believed to be through the bile and urine. The conjugation of DCBG with glucuronic acid and sulfate moieties, as detailed in the subsequent sections, significantly increases its water solubility, facilitating its elimination from the body.

Phase I Metabolism: The Role of Cytochrome P450

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[3] While the formation of DCBG from cinobufagin is a hydrolysis reaction, DCBG itself can undergo further Phase I modifications.

Based on the metabolism of other bufadienolides, it is plausible that DCBG undergoes hydroxylation at various positions on its steroid nucleus.[4] While specific CYP450 isoforms responsible for the direct metabolism of DCBG have not been definitively identified in the literature, the CYP3A subfamily is a likely candidate given its broad substrate specificity and its role in the metabolism of many steroids.[4] Further research, employing reaction phenotyping studies with a panel of recombinant human CYP450 enzymes, is necessary to elucidate the precise isoforms involved.

A potential metabolic pathway for the Phase I metabolism of this compound is hydroxylation, leading to the formation of hydroxylated metabolites.

Caption: Putative Phase I Hydroxylation of this compound.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid and sulfate, to increase their water solubility and facilitate their excretion.[5] For this compound, both glucuronidation and sulfation are key metabolic pathways.

Glucuronidation

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). This compound has been identified as an isoform-specific probe for UGT1A3 and UGT1A4.[6] This indicates that these two enzymes are the primary catalysts for its glucuronidation. Specifically:

-

UGT1A4 is responsible for the 3-O-glucuronidation of DCBG.[6]

-

UGT1A3 is responsible for the 16-O-glucuronidation of DCBG.[6]

These reactions result in the formation of two distinct glucuronide conjugates.

Sulfation

Sulfation is another major Phase II conjugation reaction, mediated by sulfotransferases (SULTs). A systematic study on the sulfation of various bufadienolides, including this compound, has identified SULT2A1 as the specific enzyme responsible for the 3-O-sulfation of DCBG.[2][7] This study also suggests that DCBG can be used as a preferred probe for monitoring SULT2A1 activity.[7] The resulting 3-O-sulfate is a more water-soluble metabolite primed for excretion.

Caption: Major Metabolic Pathways of this compound.

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for this compound as a standalone administered compound is limited, studies on its parent compound, cinobufagin, provide valuable insights.

| Parameter | Value (for DCBG as a metabolite of Cinobufagin in rats) | Reference |

| Cmax | 897.95 ± 237.35 ng/mL | [1] |

| Tmax | Not explicitly stated for DCBG | |

| AUC | Not explicitly stated for DCBG | |

| Half-life (t½) | Not explicitly stated for DCBG |

Further dedicated pharmacokinetic studies administering DCBG directly are necessary to fully characterize its absorption, distribution, metabolism, and excretion profile and to determine key parameters such as bioavailability, clearance, and volume of distribution.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo investigation of this compound metabolism. These are generalized methods that should be optimized for specific laboratory conditions and analytical instrumentation.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability of DCBG and identify its metabolites in a controlled in vitro environment.

Objective: To determine the rate of metabolism and identify the metabolites of this compound in mammalian liver microsomes.

Materials:

-

This compound (DCBG)

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (IS) for analytical quantification

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of DCBG in a suitable solvent (e.g., DMSO).

-

In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

-

Add the liver microsome suspension to the buffer. The final protein concentration should be optimized (typically 0.5-1 mg/mL).

-

Add the DCBG stock solution to the mixture. The final substrate concentration should be tested at a range to determine enzyme kinetics (e.g., 1-10 µM).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For Phase II studies, add UDPGA or PAPS.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining DCBG and identify and quantify any formed metabolites.

-

Caption: In Vitro Metabolism Workflow for this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of DCBG in a rodent model.

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

-

This compound (DCBG)

-

Appropriate vehicle for dosing (e.g., saline, PEG400/water)

-

Male Sprague-Dawley or Wistar rats (typically 200-250 g)

-

Dosing syringes and needles (for IV and oral administration)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing, with free access to water.

-

Divide the animals into two groups: intravenous (IV) and oral (PO) administration.

-

Administer a single dose of DCBG to each animal. The dose level should be determined based on preliminary toxicity and efficacy studies.

-

-

Blood Sampling:

-

Collect blood samples (typically via the tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of DCBG.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Calculate the oral bioavailability (F%) by comparing the AUC from the oral and IV routes.

-

Caption: In Vivo Pharmacokinetic Study Workflow.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of drug metabolites.[1][8] A typical method for analyzing DCBG and its metabolites would involve:

-

Chromatography: A reversed-phase C18 column is commonly used for the separation of steroids. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and acetonitrile or methanol is effective.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of bufadienolides. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its expected metabolites. For metabolite identification, high-resolution mass spectrometry (e.g., QTOF-MS) is invaluable for obtaining accurate mass measurements and fragmentation data to elucidate the structures of unknown metabolites.[9][10]

Key MRM Transitions (example):

Conclusion

The metabolic landscape of this compound in mammalian systems is multifaceted, involving both Phase I and extensive Phase II transformations. The identification of UGT1A3, UGT1A4, and SULT2A1 as key enzymes in its conjugation provides a solid foundation for predicting its metabolic clearance and potential for drug-drug interactions. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to further unravel the intricacies of DCBG's metabolic fate. A comprehensive understanding of these pathways is indispensable for the rational design and development of DCBG as a potential therapeutic agent. Future research should focus on definitively identifying the CYP450 isoforms involved in its Phase I metabolism and conducting dedicated pharmacokinetic studies to fully characterize its ADME profile.

References

-

Cytochrome P450-mediated hydroxylation of steroids is one of the crucial tools for their modification and functional diversification. PubMed Central. [Link]

-

Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]

-

A New UPLC-qTOF Approach for Elucidating Furan and 2-Methylfuran Metabolites in Human Urine Samples after Coffee Consumption. PMC. [Link]

-

UGT1A3 UDP glucuronosyltransferase family 1 member A3 [ (human)]. NCBI. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Bufadienolides and their medicinal utility: A review | Request PDF. ResearchGate. [Link]

-

Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. PMC. [Link]

-